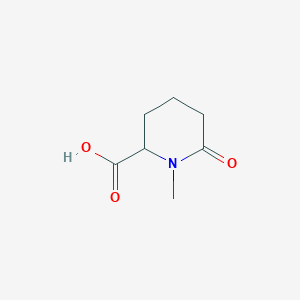
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole
概要
説明
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole is a chemical compound characterized by the presence of a thiazole ring substituted with a 3,4-dichlorophenyl group and a hydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 3,4-dichlorophenylhydrazine with a thiazole derivative. One common method includes the condensation of 3,4-dichlorophenylhydrazine with 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
化学反応の分析
Types of Reactions
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper and can be carried out under mild conditions.
Major Products
Oxidation: Formation of azo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
類似化合物との比較
Similar Compounds
- 3,4-Dichlorophenylhydrazine
- 2-(3,4-Dichlorophenyl)hydrazinecarboxylate
- 3,4-Dichlorophenyl isocyanate
Uniqueness
4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole is unique due to the presence of both a thiazole ring and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
特性
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYBSUBPQGRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B2935724.png)


![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)
![N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2935731.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)


![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)

![ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate](/img/structure/B2935743.png)

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)
